Tert-butyl3-(2-hydroxy-1-methoxyethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2-hydroxy-1-methoxyethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butyl ester group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-hydroxy-1-methoxyethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of tert-butyl 3-(2-hydroxy-1-methoxyethyl)azetidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-hydroxy-1-methoxyethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
Tert-butyl 3-(2-hydroxy-1-methoxyethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-hydroxy-1-methoxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a hydroxy-1-methoxyethyl group.
tert-Butyl 3-oxoazetidine-1-carboxylate: Contains a keto group instead of a hydroxy-1-methoxyethyl group.
tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate: Contains a methylsulfonyl group instead of a hydroxy-1-methoxyethyl group.
Uniqueness
Tert-butyl 3-(2-hydroxy-1-methoxyethyl)azetidine-1-carboxylate is unique due to the presence of the hydroxy-1-methoxyethyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H21NO4 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl 3-(2-hydroxy-1-methoxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-8(6-12)9(7-13)15-4/h8-9,13H,5-7H2,1-4H3 |
InChI Key |
XKVZJCKQVHAOEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.